1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound with significant implications in medicinal chemistry. Its IUPAC name reflects its complex structure, which includes a pyrrolopyridine core and a carboxylic acid functional group. The compound has a molecular formula of and a molecular weight of 192.17 g/mol. It is classified under pyrrolopyridine derivatives, known for their diverse biological activities, including antitumor and antimicrobial properties .
The synthesis of 1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid can be achieved through various methods, often involving multi-step organic reactions. One commonly reported approach includes:
Technical details on specific reagents and conditions vary across studies but generally involve standard organic synthesis techniques such as refluxing, use of catalysts, and purification methods like chromatography .
The molecular structure of 1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid features:
The compound's structural representation can be illustrated using its SMILES notation: CN1C=CC2=C1C(C(=O)O)=CNC2=O
. The InChI key for this compound is ONTLOFDFPINYTE-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances in databases .
1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid can participate in various chemical reactions due to its functional groups:
Technical details regarding specific reaction conditions (solvents, temperatures) can vary widely depending on the desired product and reaction pathway .
The mechanism of action for compounds like 1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. Studies have shown that derivatives of pyrrolopyridines can inhibit various enzymes linked to disease processes:
Data on specific interactions or inhibition constants are essential for understanding the efficacy of this compound in therapeutic applications .
The physical properties of 1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid include:
Chemical properties include:
Relevant data on melting point and boiling point are often provided by suppliers but can vary based on purity and form .
1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid has several scientific applications:
Its derivatives are also being explored for broader applications in treating neurological disorders and other diseases linked to enzyme dysfunctions .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4